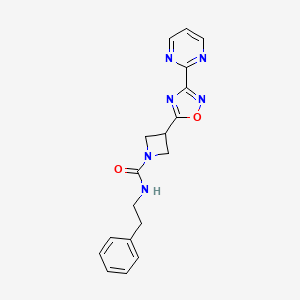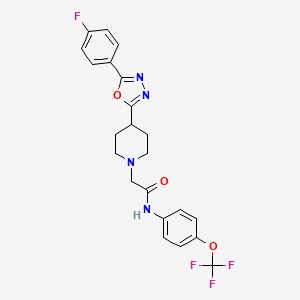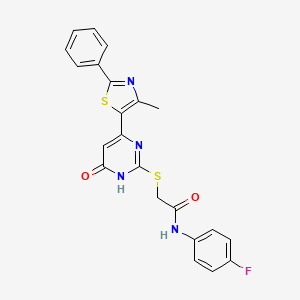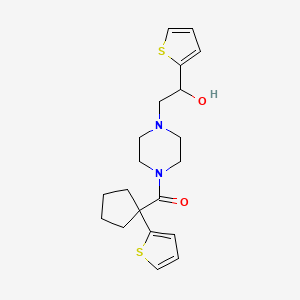![molecular formula C21H15N3OS2 B2805800 N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide CAS No. 394227-73-7](/img/structure/B2805800.png)
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide is a useful research compound. Its molecular formula is C21H15N3OS2 and its molecular weight is 389.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anti-proliferative Activities
Research into thiazolyl pyrazoline derivatives, which are closely related to the compound , has shown significant antimicrobial and anti-proliferative activities. These compounds exhibit notable biological properties and can be considered promising agents against specific cancer cells due to their inhibitory effects (Mansour et al., 2020).
Synthesis and Biological Studies
The synthesis of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a] pyrimidine-6-carboxylate derivatives, closely related to the queried compound, has been explored. These compounds have demonstrated noteworthy in vitro antibacterial activity against various bacterial strains (Patel & Patel, 2017).
Antimicrobial and Cytotoxic Activities
Novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives have been synthesized and investigated for their antimicrobial activity. Some of these derivatives have shown high antibacterial activity and notable cytotoxicity against specific human leukemia cells (Dawbaa et al., 2021).
Molecular Docking and Biological Activity
Studies on novel heterocyclic ligands and their transition metal complexes have demonstrated varied antibacterial activities against clinically isolated bacteria strains. Specific complexes exhibit strong antibacterial results, indicating potential as antimicrobial agents (Ekennia et al., 2018).
Novel N-(naphthalen-1-yl)propanamide Derivatives
Research on new N-(naphthalen-1-yl)propanamide derivatives has shown notable antimicrobial activity against various bacteria and fungi species. Some compounds exhibit significant antifungal and antibacterial activity, suggesting potential in antimicrobial applications (Evren et al., 2020).
Green Synthesis of Heterocyclic Derivatives
A study on the green synthesis of heterocyclic derivatives using agar as a catalyst demonstrated the efficient production of benzothiazoles. This environmentally friendly approach highlights the potential for sustainable methods in chemical synthesis (Moradi et al., 2015).
Synthesis of Benzothiazole Derivatives
The synthesis of new benzothiazole derivatives has been investigated for potential biological activity. These studies contribute to the understanding of chemical reactions and properties of benzothiazole-related compounds (Hassan, 2009).
Antihyperglycemic Activity
Thiazole derivatives have been synthesized and tested for antihyperglycemic activity. This research provides insights into potential therapeutic applications for diabetes management (Imran et al., 2009).
Fluorescent Chemosensor Development
Research into the development of fluorescent chemosensors based on benzothiazole groups highlights the potential for detecting specific metal ions. These sensors have practical applications in environmental monitoring and analytical chemistry (Yao et al., 2018).
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3OS2/c1-12-22-19-17(26-12)10-9-16-20(19)27-21(23-16)24-18(25)11-14-7-4-6-13-5-2-3-8-15(13)14/h2-10H,11H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGYYVDQJKPHHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide](/img/structure/B2805718.png)
![2-(2-Chloro-6-fluorophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2805719.png)

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2805722.png)
![3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2805725.png)



![N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805733.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride](/img/no-structure.png)
![tert-Butyl 1-(2-chloropyridin-4-yl)-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B2805737.png)
![6-hexyl-7-hydroxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2805738.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide](/img/structure/B2805740.png)
